Cas no 351038-43-2 ((2,3-Difluorophenyl)(morpholino)methanone)

(2,3-Difluorophenyl)(morpholino)methanone 化学的及び物理的性質
名前と識別子
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- (2,3-difluorophenyl)(morpholino)methanone
- STK765360
- (2,3-difluorophenyl)(morpholin-4-yl)methanone
- (2,3-Difluorophenyl)(morpholino)methanone
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- MDL: MFCD00543905
- インチ: 1S/C11H11F2NO2/c12-9-3-1-2-8(10(9)13)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2
- InChIKey: CODUWGGYIDMCLK-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=CC=1C(N1CCOCC1)=O)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 256
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 1.2
(2,3-Difluorophenyl)(morpholino)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB559842-10 g |
(2,3-Difluorophenyl)(morpholino)methanone; . |
351038-43-2 | 10g |
€806.80 | 2023-04-13 | ||
Aaron | AR021QMH-5g |
(2,3-Difluorophenyl)(morpholino)methanone |
351038-43-2 | 95% | 5g |
$534.00 | 2025-02-12 | |
Aaron | AR021QMH-1g |
(2,3-Difluorophenyl)(morpholino)methanone |
351038-43-2 | 95% | 1g |
$178.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263380-5g |
(2,3-Difluorophenyl)(morpholino)methanone |
351038-43-2 | 98% | 5g |
¥3312.00 | 2024-05-17 | |
abcr | AB559842-5 g |
(2,3-Difluorophenyl)(morpholino)methanone; . |
351038-43-2 | 5g |
€495.20 | 2023-04-13 | ||
abcr | AB559842-10g |
(2,3-Difluorophenyl)(morpholino)methanone; . |
351038-43-2 | 10g |
€956.90 | 2025-02-17 | ||
abcr | AB559842-500mg |
(2,3-Difluorophenyl)(morpholino)methanone; . |
351038-43-2 | 500mg |
€143.80 | 2023-08-31 | ||
abcr | AB559842-25g |
(2,3-Difluorophenyl)(morpholino)methanone; . |
351038-43-2 | 25g |
€1829.20 | 2025-02-17 | ||
abcr | AB559842-1 g |
(2,3-Difluorophenyl)(morpholino)methanone; . |
351038-43-2 | 1g |
€174.00 | 2023-04-13 | ||
abcr | AB559842-500 mg |
(2,3-Difluorophenyl)(morpholino)methanone; . |
351038-43-2 | 500MG |
€143.80 | 2023-04-13 |
(2,3-Difluorophenyl)(morpholino)methanone 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
(2,3-Difluorophenyl)(morpholino)methanoneに関する追加情報
Introduction to (2,3-Difluorophenyl)(morpholino)methanone (CAS No. 351038-43-2)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. Among these, (2,3-Difluorophenyl)(morpholino)methanone (CAS No. 351038-43-2) stands out as a compound of significant interest due to its unique structural properties and potential applications in medicinal chemistry. This introduction aims to provide a comprehensive overview of this compound, highlighting its chemical characteristics, synthetic pathways, and its relevance in contemporary research.
The molecular structure of (2,3-Difluorophenyl)(morpholino)methanone encompasses a 2,3-difluorophenyl group attached to a morpholino moiety through a methanone bridge. This configuration imparts distinct electronic and steric properties to the molecule, making it a valuable scaffold for designing bioactive compounds. The presence of fluorine atoms at the 2 and 3 positions of the phenyl ring enhances the lipophilicity and metabolic stability of the compound, which are crucial factors in drug design.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their enhanced binding affinity and improved pharmacokinetic profiles. The 2,3-difluorophenyl group in (2,3-Difluorophenyl)(morpholino)methanone has been extensively studied for its role in modulating enzyme activity and receptor binding. For instance, fluorinated phenyl rings have been shown to increase the potency of kinase inhibitors by improving interactions with target proteins. This has led to several preclinical studies exploring the potential of this compound as an intermediate in the synthesis of novel anticancer agents.
The morpholino group is another key feature of this compound, contributing to its overall solubility and bioavailability. Morpholine derivatives are well-known for their ability to enhance drug permeability across biological membranes, making them attractive candidates for oral formulations. Moreover, the morpholino group can participate in hydrogen bonding interactions with biological targets, which is essential for achieving high selectivity in drug design. These properties make (2,3-Difluorophenyl)(morpholino)methanone a promising candidate for further exploration in medicinal chemistry.
Synthetically, (2,3-Difluorophenyl)(morpholino)methanone can be prepared through various routes, including Friedel-Crafts acylation followed by nucleophilic substitution with morpholine. The introduction of fluorine atoms into the phenyl ring can be achieved using electrophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions. These synthetic methodologies have been refined over the years to ensure high yields and purity, which are critical for pharmaceutical applications.
Recent advancements in computational chemistry have also contributed to the understanding of (2,3-Difluorophenyl)(morpholino)methanone's reactivity and interaction with biological targets. Molecular docking studies have revealed that this compound can bind effectively to various enzymes and receptors involved in disease pathways. For example, it has been shown to interact with protein kinases implicated in cancer progression, suggesting its potential as an anticancer therapeutic agent. Additionally, computational models have predicted favorable pharmacokinetic properties for derivatives of this compound, further supporting its candidacy for drug development.
In conclusion, (2,3-Difluorophenyl)(morpholino)methanone (CAS No. 351038-43-2) is a compound with significant potential in pharmaceutical research due to its unique structural features and bioactive properties. The combination of a 2,3-difluorophenyl group and a morpholino moiety makes it an attractive scaffold for designing novel therapeutic agents. With ongoing research focusing on its synthetic pathways and biological interactions, this compound is poised to play a crucial role in the development of next-generation drugs.
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